2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and tetrazole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazo[1,2-a]pyridine and tetrazole moieties in its structure suggests that it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-phenyl-5-(chloromethyl)-1H-tetrazole. This reaction is followed by cyclization under basic conditions to form the desired product . The reaction conditions often include the use of potassium hydroxide (KOH) in ethanol (EtOH) as the base and solvent, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various protein targets, while the tetrazole group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: This compound shares the tetrazole moiety and exhibits similar biological activities.
5-{[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazole: This compound also contains a tetrazole group and has been studied for its antimicrobial properties.
Uniqueness
2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine is unique due to the combination of imidazo[1,2-a]pyridine and tetrazole moieties in its structure. This combination may result in distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H12N6S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H12N6S/c1-2-6-13(7-3-1)21-15(17-18-19-21)22-11-12-10-20-9-5-4-8-14(20)16-12/h1-10H,11H2 |
InChI Key |
LEMGSOWOFONRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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